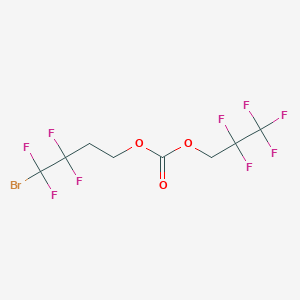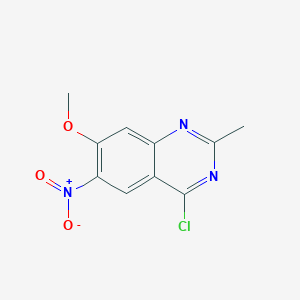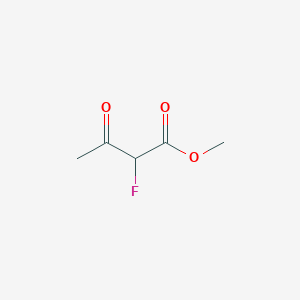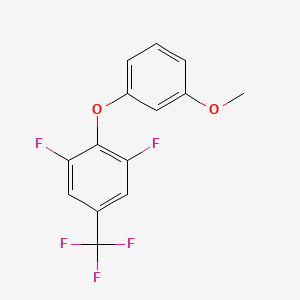
N-ethyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-etil-2,6-difluoro-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benzamida es un complejo compuesto orgánico que presenta un núcleo de benzamida sustituido con grupos etil, difluoro y dioxaborolano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-etil-2,6-difluoro-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benzamida generalmente implica varios pasos:
-
Formación del núcleo de benzamida: : El paso inicial implica la síntesis del núcleo de benzamida. Esto se puede lograr haciendo reaccionar ácido 2,6-difluorobenzoico con etilamina en condiciones deshidratantes para formar N-etil-2,6-difluorobenzamida.
-
Introducción del grupo dioxaborolano: : El siguiente paso es la introducción del grupo dioxaborolano. Esto se hace típicamente a través de una reacción de borilación catalizada por paladio. El derivado de benzamida se hace reaccionar con bis(pinacolato)diborano en presencia de un catalizador de paladio y una base como el carbonato de potasio.
Métodos de producción industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, el control estricto de las condiciones de reacción, como la temperatura, la presión y las concentraciones de reactivos, es crucial para garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-etil-2,6-difluoro-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benzamida puede sufrir varias reacciones químicas, que incluyen:
-
Acoplamiento de Suzuki-Miyaura: : Esta es la reacción más destacada que involucra este compuesto. Reacciona con haluros de arilo o vinilo en presencia de un catalizador de paladio y una base para formar derivados de biarilo o estireno.
-
Oxidación: : El compuesto se puede oxidar para formar los ácidos bórnicos correspondientes u otros derivados oxidados.
-
Reacciones de sustitución: : Los grupos difluoro pueden participar en reacciones de sustitución aromática nucleófila, lo que permite una mayor funcionalización del núcleo de benzamida.
Reactivos y condiciones comunes
Catalizadores de paladio: Se utilizan comúnmente en las reacciones de acoplamiento de Suzuki-Miyaura.
Bases: El carbonato de potasio, el hidróxido de sodio o el carbonato de cesio se utilizan con frecuencia.
Agentes oxidantes: Peróxido de hidrógeno u otros peróxidos para reacciones de oxidación.
Productos principales
Compuestos biarílicos: Del acoplamiento de Suzuki-Miyaura.
Ácidos bórnicos: De reacciones de oxidación.
Benzamidas sustituidas: De la sustitución aromática nucleófila.
Aplicaciones Científicas De Investigación
N-etil-2,6-difluoro-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benzamida tiene varias aplicaciones en la investigación científica:
Síntesis orgánica: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Química medicinal:
Ciencia de materiales: Se utiliza en la síntesis de polímeros y materiales avanzados con propiedades específicas.
Estudios biológicos: Se investiga por sus interacciones con moléculas biológicas y su potencial como sonda bioquímica.
Mecanismo De Acción
El mecanismo principal por el cual N-etil-2,6-difluoro-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benzamida ejerce sus efectos es a través de su participación en reacciones de acoplamiento de Suzuki-Miyaura. El grupo dioxaborolano actúa como una fuente de boro, que, en presencia de un catalizador de paladio, facilita la formación de enlaces carbono-carbono. Esta reacción procede a través de la formación de un complejo de paladio, seguido de pasos de transmetalación y eliminación reductiva.
Comparación Con Compuestos Similares
Compuestos similares
N,N-Dimetil-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)anilina: Similar en estructura pero con un grupo dimetilamino en lugar de un grupo etil.
Ácido 2,6-difluoro-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benzoico: Estructura central similar pero con un grupo ácido carboxílico.
Unicidad
N-etil-2,6-difluoro-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benzamida es única debido a su combinación específica de grupos funcionales, que proporciona reactividad distinta y aplicaciones potenciales en varios campos. La presencia de grupos tanto difluoro como dioxaborolano permite transformaciones químicas versátiles y la formación de productos estables.
Propiedades
Fórmula molecular |
C15H20BF2NO3 |
|---|---|
Peso molecular |
311.13 g/mol |
Nombre IUPAC |
N-ethyl-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C15H20BF2NO3/c1-6-19-13(20)12-10(17)7-9(8-11(12)18)16-21-14(2,3)15(4,5)22-16/h7-8H,6H2,1-5H3,(H,19,20) |
Clave InChI |
DCRDCGZZGVCMSB-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(=O)NCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12081799.png)

![O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)






![2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12081841.png)

![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12081852.png)

